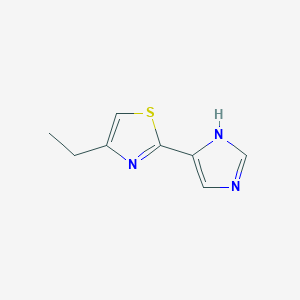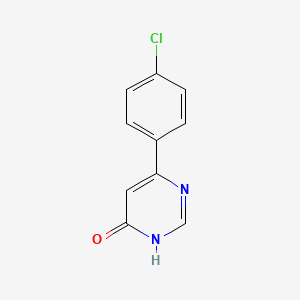
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite
Übersicht
Beschreibung
Smallest member of the "steric phosphoramidite tool box" for probing the steric requirements at N2 of dG in various applications.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of modified oligonucleotides. This compound interacts with various enzymes, proteins, and other biomolecules during the synthesis process. For instance, it is used in the synthesis of DNA and RNA sequences by DNA polymerases and RNA polymerases. The compound’s methylated guanosine base can influence the catalytic efficiency and fidelity of these polymerases, affecting the overall synthesis process .
Cellular Effects
The effects of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite on cellular processes are significant. This compound can influence cell function by altering gene expression and cellular metabolism. For example, the incorporation of this modified nucleoside into DNA or RNA sequences can affect the stability and function of these molecules, leading to changes in cell signaling pathways and gene expression patterns . Additionally, the presence of the methyl group on the guanosine base can impact the binding of transcription factors and other regulatory proteins, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite exerts its effects through specific binding interactions with biomolecules. The compound’s methylated guanosine base can form hydrogen bonds and other interactions with enzymes and proteins involved in nucleic acid synthesis. This can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the presence of the methyl group can alter the conformation of the nucleic acid, affecting its interactions with other biomolecules and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in gene expression and cellular metabolism noted over extended periods of exposure.
Dosage Effects in Animal Models
The effects of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes. Additionally, toxic or adverse effects can occur at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite is involved in various metabolic pathways, particularly those related to nucleic acid synthesis. The compound interacts with enzymes such as DNA polymerases and RNA polymerases, which incorporate the modified nucleoside into DNA and RNA sequences. This can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, the presence of the methyl group can impact the activity of enzymes involved in methylation and demethylation processes .
Transport and Distribution
The transport and distribution of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite within cells and tissues are critical for its biochemical effects. The compound can be transported into cells via nucleoside transporters and distributed to various cellular compartments. Binding proteins and other transporters can influence its localization and accumulation within specific tissues and cells. These factors can affect the compound’s overall activity and function within the biological system .
Subcellular Localization
The subcellular localization of 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus for incorporation into DNA or RNA sequences, or to the cytoplasm for interactions with RNA molecules. The specific localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34-,35+,36+,56?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVYRYTDJTIAW-MICLYWDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


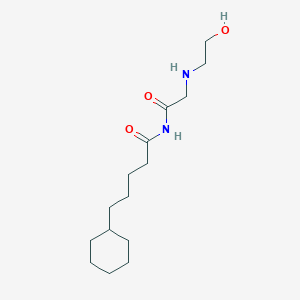
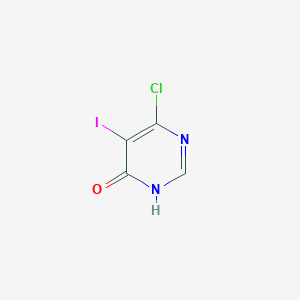
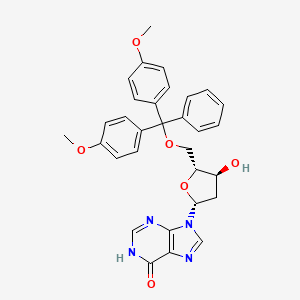


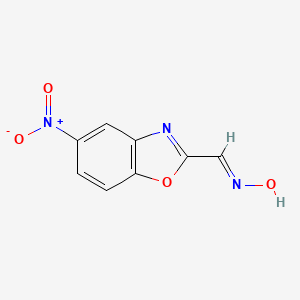
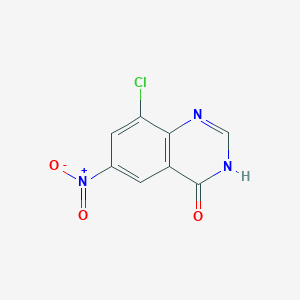
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)

![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
